molecular formula C15H20BN3O2 B1341612 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-20-1

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No. B1341612
M. Wt: 285.15 g/mol
InChI Key: CYVKIEBMWMQHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine" is a molecule that features a pyridine and pyrazole ring system with a tetramethyl dioxaborolane group attached. This structure is indicative of a molecule that could be used in various chemical reactions, particularly in the formation of C-C bonds in organic synthesis due to the presence of the boronate ester group.

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives has been reported in the literature. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were synthesized using a regioselective reaction under ultrasound irradiation, which provided excellent yields in short reaction times . Similarly, the synthesis of various 2,6-di(pyrazol-1-yl)pyridine derivatives has been described, which involved the use of different tether groups that affect the spin states of iron(II) complexes . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray diffraction. For example, the structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was confirmed by FT-IR, NMR, MS spectroscopies, and X-ray diffraction . Density functional theory (DFT) calculations were also performed to calculate the molecular structure, which was consistent with the experimental data. These techniques could be applied to analyze the molecular structure of "4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine" to confirm its geometry and electronic properties.

Chemical Reactions Analysis

The boronate ester group in the compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The papers provided do not directly discuss the chemical reactions of the specific compound , but the literature suggests that boronate esters are versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include stability under various conditions, solubility in common solvents, and reactivity towards different reagents. The provided papers do not offer specific data on these properties for the compound . However, the synthesis and characterization of similar compounds, such as various mononuclear complexes with pyridine derivatives, provide insights into the potential properties, including crystalline architectures and spectroscopic characteristics .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied as a raw substitute material in the synthesis of related compounds, using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structure, providing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).

Structural and Conformational Analysis

  • Research has been conducted on structurally similar compounds, focusing on their synthesis, crystal structure, and DFT study. This includes analyzing their molecular electrostatic potential and frontier molecular orbitals, revealing various physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Advanced Synthesis Techniques

  • Improved synthesis techniques, such as optimized Suzuki coupling, have been developed for the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are medicinally important compounds. This research extends to novel boronic esters similar to the compound (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

Application in Biologically Active Compounds

  • The compound has been identified as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its structure was confirmed through MS and 1HNMR spectrum analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Role in Luminescent Properties

  • In a study on fluorene copolymers bearing DCM pendants, compounds with structural similarities were synthesized and characterized for their luminescent properties, which included absorption and emission spectra analyses (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).

Safety And Hazards

While specific safety data for this compound is not available, similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-5-7-17-8-6-12/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVKIEBMWMQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590086
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

CAS RN

864754-20-1
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (750 mg, 0.387 mmol), 4-Chloromethyl-pyridine (740 mg, 0.581 mmol) and cesium carbonate (3.77 g, 1.16 mmol) was dissolved in acetonitrile (15 mL) was stirred overnight at room temperature. Stirring continued for 5 hrs at 60° C. and the reaction mixture was cooled, diluted with water and extracted with ethyl acetate. The organics were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography (100% Ethyl acetate-4% 2M NH3 in MeOH/CH2Cl2) provided the title compound (993 mg, 90%). 1H NMR (300 MHz, CDCl3): δ 8.59-8.57 (m, 2H), 7.87 (s, 1H), 7.76 (s, 1H), 7.07-7.05 (m, 2H), 5.35 (s, 2H), 1.33 (s, 12H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.